9-[(3-Methylcyclobutyl)methyl]purine-2,6-diamine
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Overview
Description
9-[(3-Methylcyclobutyl)methyl]purine-2,6-diamine is a purine derivative with a unique structure that includes a 3-methylcyclobutyl group attached to the purine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(3-Methylcyclobutyl)methyl]purine-2,6-diamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available purine derivatives.
Alkylation: The purine core is alkylated using a 3-methylcyclobutylmethyl halide under basic conditions.
Amination: The resulting intermediate is then subjected to amination to introduce the diamine functionality at the 2 and 6 positions of the purine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
9-[(3-Methylcyclobutyl)methyl]purine-2,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the purine ring.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the purine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted purine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
9-[(3-Methylcyclobutyl)methyl]purine-2,6-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antiviral properties, particularly in targeting specific proteins involved in disease pathways
Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 9-[(3-Methylcyclobutyl)methyl]purine-2,6-diamine involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes involved in nucleic acid synthesis and repair.
Pathways Involved: It inhibits key enzymes in the purine metabolism pathway, leading to disruption of DNA and RNA synthesis, which is crucial for its anticancer and antiviral effects
Comparison with Similar Compounds
Similar Compounds
Mercaptopurine: Another purine derivative used in the treatment of leukemia.
Abacavir: A purine analog used as an antiretroviral drug.
TNP: A purine-based inhibitor of inositol trisphosphate kinase.
Uniqueness
9-[(3-Methylcyclobutyl)methyl]purine-2,6-diamine is unique due to its specific structural modifications, which confer distinct biological activities and potential therapeutic applications. Its 3-methylcyclobutyl group provides enhanced stability and specificity in targeting molecular pathways compared to other purine derivatives .
Properties
IUPAC Name |
9-[(3-methylcyclobutyl)methyl]purine-2,6-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N6/c1-6-2-7(3-6)4-17-5-14-8-9(12)15-11(13)16-10(8)17/h5-7H,2-4H2,1H3,(H4,12,13,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOQUKKSKOBYIPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C1)CN2C=NC3=C(N=C(N=C32)N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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